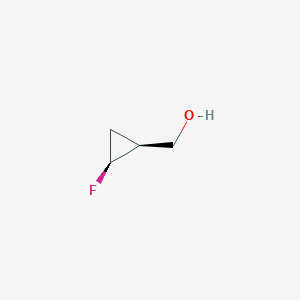

((1S,2S)-2-fluorocyclopropyl)methanol

Description

((1S,2S)-2-Fluorocyclopropyl)methanol is a chiral cyclopropane derivative with a fluorine atom at the 2-position and a hydroxymethyl group on the adjacent carbon. Its molecular formula is C₄H₇FO (molecular weight: 90.10 g/mol) . The stereochemistry of the cyclopropane ring ((1S,2S)) is critical for its biological activity and physicochemical properties, as demonstrated in fluorinated quinolone antibiotics like sitafloxacin, where stereoisomers exhibit distinct potency . The compound is synthesized via microbial resolution or asymmetric catalysis, achieving high enantiomeric purity (up to 98% e.e.) .

Properties

IUPAC Name |

[(1S,2S)-2-fluorocyclopropyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO/c5-4-1-3(4)2-6/h3-4,6H,1-2H2/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQVQDAWPHHSMU-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]1F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1S,2S)-2-fluorocyclopropyl)methanol typically involves the cyclopropanation of an appropriate precursor followed by fluorination and subsequent functional group transformations. One common approach is the reaction of a suitable alkene with a fluorinating agent under controlled conditions to introduce the fluorine atom. The cyclopropyl ring can be formed through a cyclopropanation reaction using reagents such as diazomethane or similar compounds.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of chiral catalysts and enantioselective synthesis techniques can also be employed to obtain the desired stereoisomer.

Chemical Reactions Analysis

Types of Reactions: ((1S,2S)-2-fluorocyclopropyl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Sodium azide, potassium cyanide, and other nucleophiles.

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols, hydrocarbons.

Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

Biology: In biological research, this compound can be used as a probe to study the effects of fluorine substitution on biological activity and molecular interactions.

Medicine: The compound’s unique structural features make it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties and target specificity.

Industry: In the industrial sector, ((1S,2S)-2-fluorocyclopropyl)methanol can be used in the synthesis of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism by which ((1S,2S)-2-fluorocyclopropyl)methanol exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other biomolecules. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity, leading to specific biological outcomes. The cyclopropyl ring provides rigidity to the molecule, which can affect its overall conformation and interactions with target sites.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Fluorinated Cyclopropane Derivatives

(a) [(1R,2S)-2-(Trifluoromethyl)cyclopropyl]methanol

- Molecular formula : C₅H₇F₃O (140.10 g/mol) .

- Key differences : The trifluoromethyl (-CF₃) group increases molecular weight and lipophilicity compared to the single fluorine in the target compound. This substitution enhances metabolic stability but may reduce solubility.

- Applications: Used in pharmaceuticals requiring robust steric and electronic effects. Notably, stereochemistry ((1R,2S)) influences antibacterial activity in quinolones .

(b) [(1S,3R)-2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol

- Molecular formula : C₅H₈F₂O₂ (138.11 g/mol) .

- Key differences : Two fluorine atoms on the cyclopropane ring increase electronegativity and ring strain. The cis-configuration of hydroxyl groups may alter hydrogen-bonding capacity.

(c) rac-[(1R,2S)-2-Fluorocyclopropyl]methanol

Aromatic Substituted Cyclopropanes

(a) [(1S,2S)-2-Phenylcyclopropyl]methanol

- Molecular formula : C₁₀H₁₂O (148.21 g/mol) .

- Key differences : The phenyl group introduces aromaticity, enhancing π-π stacking interactions but reducing solubility. Used in biocatalytic studies for asymmetric synthesis .

(b) [(1S,2R)-2-(Hydroxymethyl)-1-phenylcyclopropyl]methanol

Physical Properties

- Collision Cross Section (CCS) : The target compound’s CCS (120.2 Ų) suggests moderate molecular size and polarity, impacting its pharmacokinetic behavior .

Biological Activity

((1S,2S)-2-fluorocyclopropyl)methanol is a chiral compound notable for its unique structure, which includes a cyclopropyl ring, a fluorine atom, and a hydroxymethyl group. This configuration not only influences its chemical reactivity but also its interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : CHFO

- Molecular Weight : 90.10 g/mol

- Structure : The presence of the fluorine atom significantly alters the compound's biological activity by enhancing binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The fluorine atom enhances the compound's binding affinity and selectivity through:

- Hydrogen Bonding : Strong interactions with active sites of enzymes.

- Dipole Interactions : Increased polarity due to fluorination contributes to enhanced solubility and bioavailability.

Enzyme Interaction

Research indicates that this compound exhibits significant interaction with various enzymes. For example, studies have shown that the compound can act as a competitive inhibitor for certain metabolic pathways, potentially influencing drug metabolism and efficacy.

Pharmacological Potential

The compound has demonstrated potential pharmacological properties relevant to central nervous system (CNS) targets. Its unique stereochemistry allows it to function as a bioisostere in drug design, leading to improved pharmacokinetic properties.

Study 1: CNS Activity

A study explored the effects of this compound on neurotransmitter receptors. Results indicated that the compound selectively modulates serotonin receptors, suggesting potential applications in treating mood disorders.

Study 2: Metabolic Stability

In vitro studies using liver microsomes showed that this compound exhibited higher metabolic stability compared to non-fluorinated analogs. This stability is attributed to the fluorine atom's influence on metabolic pathways .

Comparative Analysis

| Compound Name | Binding Affinity | Metabolic Stability | CNS Activity |

|---|---|---|---|

| This compound | High | High | Selective modulation |

| Cyclopropylmethanol | Moderate | Low | Non-selective |

| (1R,2R)-2-fluorocyclopropyl)methanol | High | Moderate | Limited modulation |

Applications

- Medicinal Chemistry : The compound is being investigated for its potential use in drug development, particularly for CNS disorders.

- Industrial Chemistry : It serves as a precursor for synthesizing specialty chemicals with enhanced properties due to its unique structural features.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.